9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole
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Overview
Description
9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole: is a complex organic compound that features a biphenyl group and a bicarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated carbazole under the presence of a palladium catalyst. The reaction conditions often involve a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron(III) bromide.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, oxidized biphenyl compounds, and reduced aromatic systems.
Scientific Research Applications
9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance polymers and as a precursor for various organic compounds.
Mechanism of Action
The mechanism of action of 9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into organic electronic devices, enhancing their performance. Additionally, the compound’s ability to undergo redox reactions makes it a valuable component in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Carbazole: A nitrogen-containing heterocyclic compound with significant electronic properties.
9,9’-Bicarbazole: A compound with two carbazole units connected through a single bond.
Uniqueness
9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole is unique due to its combination of biphenyl and bicarbazole moieties, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronic devices .
Properties
IUPAC Name |
3-(9-phenylcarbazol-3-yl)-9-(4-phenylphenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2/c1-3-11-29(12-4-1)30-19-23-34(24-20-30)44-40-18-10-8-16-36(40)38-28-32(22-26-42(38)44)31-21-25-41-37(27-31)35-15-7-9-17-39(35)43(41)33-13-5-2-6-14-33/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJGRHBQVDYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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